molecular formula C26H27N3O3S B11270066 8-methoxy-N-(3-morpholinopropyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide

8-methoxy-N-(3-morpholinopropyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide

Cat. No.: B11270066
M. Wt: 461.6 g/mol
InChI Key: VDSTWVVDUIEPDY-UHFFFAOYSA-N
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Description

8-METHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]-3-PHENYLTHIENO[3,2-C]QUINOLINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thienoquinolines. This compound is characterized by its unique structure, which includes a methoxy group, a morpholine ring, and a phenyl group attached to a thienoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]-3-PHENYLTHIENO[3,2-C]QUINOLINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thienoquinoline Core: The thienoquinoline core can be synthesized through a cyclization reaction involving a quinoline derivative and a thiophene derivative under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction involving a halogenated propyl derivative and morpholine.

    Coupling with the Phenyl Group: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-METHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]-3-PHENYLTHIENO[3,2-C]QUINOLINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienoquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-METHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]-3-PHENYLTHIENO[3,2-C]QUINOLINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a specific enzyme by binding to its active site, preventing substrate binding and subsequent catalysis. Alternatively, it may interact with cell surface receptors, triggering a cascade of intracellular signaling events that lead to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-c]quinoline derivatives: Compounds with similar thienoquinoline cores but different substituents.

    Morpholine-containing compounds: Compounds with a morpholine ring attached to various cores.

    Phenyl-substituted quinolines: Quinolines with phenyl groups attached at different positions.

Uniqueness

8-METHOXY-N-[3-(MORPHOLIN-4-YL)PROPYL]-3-PHENYLTHIENO[3,2-C]QUINOLINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of the methoxy group, morpholine ring, and phenyl group in a single molecule provides a unique scaffold for the development of new therapeutic agents and materials.

Properties

Molecular Formula

C26H27N3O3S

Molecular Weight

461.6 g/mol

IUPAC Name

8-methoxy-N-(3-morpholin-4-ylpropyl)-3-phenylthieno[3,2-c]quinoline-2-carboxamide

InChI

InChI=1S/C26H27N3O3S/c1-31-19-8-9-22-20(16-19)24-21(17-28-22)23(18-6-3-2-4-7-18)25(33-24)26(30)27-10-5-11-29-12-14-32-15-13-29/h2-4,6-9,16-17H,5,10-15H2,1H3,(H,27,30)

InChI Key

VDSTWVVDUIEPDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=C(S3)C(=O)NCCCN4CCOCC4)C5=CC=CC=C5

Origin of Product

United States

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